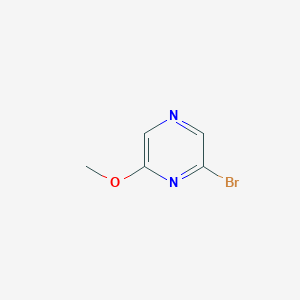

2-Bromo-6-methoxypyrazine

説明

Historical Context and Discovery in Chemical Science

The precise date and discoverer of 2-Bromo-6-methoxypyrazine are not clearly documented in readily available scientific literature. Its emergence is best understood within the broader historical development of pyrazine (B50134) chemistry, which has its roots in the 19th century. Pyrazines, a class of aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 4 of a six-membered ring, have long been a subject of study due to their presence in natural products and their wide range of applications.

The synthesis of functionalized pyrazines, such as this compound, is a result of the advancement of synthetic organic chemistry methodologies. A patent filed in 1977 describes a method for synthesizing 2-chloro-6-methoxypyrazine (B1588585) from 2,6-dichloropyrazine (B21018) and sodium methoxide (B1231860). This indicates that the synthesis of similar halogenated methoxypyrazines was being explored during that period. The development of such compounds was often driven by the search for new pharmaceuticals and other commercially valuable chemicals.

Significance and Prevalence in Scientific Literature

This compound holds significance primarily as a versatile building block in organic synthesis. Its structure, featuring a reactive bromine atom and a methoxy (B1213986) group on the pyrazine ring, makes it a valuable precursor for creating more complex molecules. This is particularly evident in the field of medicinal chemistry, where it has been utilized in the development of various therapeutic agents.

The compound's utility is highlighted in several patents for novel pharmaceutical compositions. For instance, it has been used in the synthesis of heterocyclic compounds with potential applications in treating a range of diseases. google.com Furthermore, beyond pharmaceuticals, this compound is recognized for its distinct flavor and aroma profile, characterized by earthy and herbaceous notes. This has led to its use as a valuable ingredient in the food and beverage industry, as well as in the formulation of fragrances.

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound continues to be focused on its application as a key intermediate in the synthesis of biologically active compounds. A notable area of investigation is its use in the development of inhibitors for specific biological targets. For example, a 2013 patent describes the use of 2-chloro-6-methoxypyrazine, a closely related compound, in the synthesis of LRRK2 inhibitors, which are being studied for the treatment of Parkinson's disease. googleapis.com

Recent research also explores its role in the creation of gamma-secretase modulators, which are of interest in the study of Alzheimer's disease. nih.gov The synthesis of pyrrolo[1,2-a]pyrazines with potential anti-inflammatory activity has also been reported, starting from 2-bromo-5-methoxypyrazine, demonstrating the ongoing interest in pyrazine derivatives for therapeutic applications. scientific.net The versatility of this compound in chemical reactions, such as Suzuki and Buchwald-Hartwig coupling, ensures its continued relevance in the synthesis of novel compounds with diverse pharmacological activities. tandfonline.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-6-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBVVTKSPREWBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536705 | |

| Record name | 2-Bromo-6-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91678-76-1 | |

| Record name | 2-Bromo-6-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Bromo 6 Methoxypyrazine

Classical Synthetic Routes to 2-Bromo-6-methoxypyrazine and its Derivatives

The traditional synthesis of this compound relies on foundational organic reactions, including nucleophilic substitution, bromination, and condensation reactions that form the core pyrazine (B50134) structure. These methods are well-established and provide reliable pathways to the target molecule and its analogues.

Nucleophilic Substitution Reactions for Methoxy (B1213986) Group Introduction

The introduction of a methoxy group onto the pyrazine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyrazine ring's electron-deficient character makes it susceptible to attack by nucleophiles. vulcanchem.commdpi.com In this common approach, a dihalogenated pyrazine, such as 2,6-dichloropyrazine (B21018) or 2,6-dibromopyrazine, serves as the starting material. The reaction involves treating the dihalopyrazine with a methoxide (B1231860) source, most commonly sodium methoxide (NaOMe) in methanol (B129727) (MeOH). One of the halogen atoms is displaced by the methoxide ion to yield the corresponding methoxypyrazine derivative. The choice of starting material and reaction conditions can be optimized to favor the mono-substituted product.

| Component | Example | Role |

| Substrate | 2,6-Dichloropyrazine | Pyrazine core with leaving groups |

| Nucleophile | Sodium Methoxide (NaOMe) | Source of the methoxy group |

| Solvent | Methanol (MeOH) | Solubilizes reactants |

| Product | 2-Chloro-6-methoxypyrazine (B1588585) | Intermediate for subsequent bromination or coupling |

Bromination Strategies for Pyrazine Core Functionalization

Functionalizing the pyrazine core with a bromine atom is a key step. When starting with a methoxypyrazine precursor, direct electrophilic bromination can be employed. The methoxy group, being an activating group, helps to direct the electrophilic attack on the pyrazine ring. However, the electron-withdrawing nature of the two ring nitrogens makes electrophilic substitution on pyrazine less facile than on benzene, requiring specific conditions. slideshare.net

One documented method involves the direct bromination of 3-methoxypyrazine using molecular bromine (Br₂) in a basic solution, such as sodium hydroxide (B78521) (NaOH), at controlled low temperatures (-10°C to 0°C) to yield 2-bromo-3-methoxypyrazine. This approach is adapted from protocols used for pyridine (B92270) derivatives. Other strategies may involve the use of different brominating agents or reaction conditions to achieve regioselective bromination on the desired position of the pyrazine core. thieme-connect.de

| Reagent/Condition | Purpose | Reference |

| Brominating Agent | Bromine (Br₂) | Provides the electrophilic bromine |

| Solvent/Medium | Aqueous Sodium Hydroxide (NaOH) | Controls reactivity and pH |

| Temperature | -10°C to 15°C | Mitigates side reactions like over-bromination |

| Precursor | 3-Methoxypyrazine | Substrate for bromination |

Condensation Reactions in Pyrazine Synthesis

The fundamental construction of the pyrazine ring itself is classically achieved through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. tandfonline.comunimas.my This is the most straightforward and traditional route for preparing the core pyrazine structure. tandfonline.comajgreenchem.com The initial reaction forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. unimas.my Various oxidizing agents, such as copper(II) oxide or manganese oxide, can be used for this aromatization step. unimas.my This foundational reaction allows for the synthesis of a wide variety of substituted pyrazines by choosing appropriately substituted diamine and dicarbonyl precursors. nih.gov

| Reactant Type | Example | Role in Pyrazine Formation |

| 1,2-Diamine | Ethylenediamine | Provides the N-C-C-N fragment |

| 1,2-Dicarbonyl | Glyoxal | Provides the C-C fragment |

| Intermediate | Dihydropyrazine | Non-aromatic precursor to pyrazine |

| Process | Oxidation | Aromatizes the ring |

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing and functionalizing molecules like this compound. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has become an indispensable tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For halogenated pyrazines, these reactions provide a powerful method for introducing a wide range of substituents.

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for forming C-C bonds. mdpi.com This reaction is particularly effective for the arylation of heteroaryl halides, including this compound. rsc.org In a typical Suzuki-Miyaura reaction, the bromo-substituted pyrazine is reacted with an arylboronic acid (or one of its esters) in the presence of a palladium catalyst and a base. rasayanjournal.co.in

This method is highly valued for its functional group tolerance and generally high yields. rsc.org For substrates with multiple halide atoms, the reaction can exhibit selectivity based on the halide's identity (I > Br > Cl) and its position on the ring. rsc.org In the case of 2-bromo-5-methoxypyrazine, which is structurally similar to the target compound, alkoxy substituents are known to direct reactions to adjacent positions. rsc.org This powerful reaction allows for the synthesis of a diverse library of 2-aryl-6-methoxypyrazines, which are valuable scaffolds in medicinal chemistry. chemimpex.com

| Component | Example | Function in the Reaction |

| Substrate | This compound | The electrophilic coupling partner |

| Coupling Partner | Phenylboronic Acid | The nucleophilic aryl source |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination) |

| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Activates the boronic acid and neutralizes byproducts |

| Solvent | Toluene, Dioxane, or DMF/Water | Solubilizes reactants and facilitates the reaction |

Sonogashira Coupling in Pyrazine Chemistry

The Sonogashira coupling is a robust and widely employed method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. In the realm of pyrazine chemistry, this palladium- and copper-co-catalyzed reaction provides a direct route to alkynyl-substituted pyrazines. For this compound, the Sonogashira coupling facilitates the introduction of an alkyne moiety at the C-2 position of the pyrazine ring.

The general reaction scheme involves the coupling of this compound with a terminal alkyne in the presence of a palladium(0) catalyst, a copper(I) salt, and an amine base. The selection of the catalyst system and reaction conditions is crucial for achieving high yields and reaction efficiency. Commonly utilized palladium catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), often in conjunction with a copper(I) halide like copper(I) iodide (CuI).

Detailed research findings on the Sonogashira coupling of the analogous 2-chloro-6-methoxypyrazine in a continuous-flow microreactor have demonstrated the efficacy of this methodology, achieving high yields in short reaction times. While the bromo derivative is generally more reactive, these findings underscore the utility of the Sonogashira reaction for this class of compounds.

Interactive Data Table: Sonogashira Coupling of Halogenated Methoxypyrazines

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product | Yield (%) |

| 2-chloro-6-methoxypyrazine | Phenylacetylene | Pd(OAc)₂/CuI/S-Phos | Acetonitrile | 2-methoxy-6-(phenylethynyl)pyrazine | 95 |

| 2-chloro-6-methoxypyrazine | 1-Hexyne | Pd(OAc)₂/CuI/S-Phos | Acetonitrile | 2-(hex-1-yn-1-yl)-6-methoxypyrazine | 88 |

| 2-chloro-6-methoxypyrazine | 3,3-Dimethyl-1-butyne | Pd(OAc)₂/CuI/S-Phos | Acetonitrile | 2-((3,3-dimethylbut-1-yn-1-yl)-6-methoxypyrazine | 92 |

Heck Coupling Applications

The Heck coupling is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the vinylation of aryl halides. This reaction involves the coupling of this compound with an alkene in the presence of a palladium catalyst and a base. The Heck reaction provides a valuable pathway for the synthesis of vinyl-substituted pyrazines, which can serve as versatile intermediates for further chemical transformations.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylated product and regenerate the active catalyst. The choice of the palladium source, ligand, and base can significantly influence the outcome of the reaction. While specific examples of Heck couplings with this compound are not extensively detailed in the literature, the general applicability of this reaction to brominated heterocycles is well-established.

Negishi Coupling for C-C Bond Formation

The Negishi coupling offers a powerful and versatile method for the formation of carbon-carbon bonds through the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. In the context of this compound, the Negishi coupling allows for the introduction of a wide range of alkyl, aryl, and vinyl substituents at the C-2 position.

A key advantage of the Negishi coupling is the high functional group tolerance of the organozinc reagents, which are typically prepared from the corresponding organolithium or Grignard reagents. This feature allows for the synthesis of complex and highly functionalized pyrazine derivatives that might be inaccessible through other coupling methods. The reaction is typically carried out under anhydrous conditions using a palladium catalyst such as Pd(PPh₃)₄.

Other Transition Metal-Catalyzed Functionalizations of Pyrazines

Beyond the Sonogashira, Heck, and Negishi reactions, a variety of other transition metal-catalyzed transformations are instrumental in the functionalization of pyrazines. These include the Suzuki-Miyaura coupling, which utilizes organoboron reagents, and the Stille coupling, which employs organotin compounds. These reactions provide alternative and often complementary routes to substituted pyrazines.

Furthermore, the Buchwald-Hartwig amination, a palladium-catalyzed carbon-nitrogen bond-forming reaction, is of particular importance for the synthesis of aminopyrazines. This reaction allows for the direct introduction of primary and secondary amines at the C-2 position of this compound, a crucial transformation for the synthesis of many biologically active compounds.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals and pharmaceuticals. In the context of this compound synthesis and its subsequent functionalization, several green chemistry principles are pertinent. The use of catalytic amounts of transition metals in cross-coupling reactions is inherently more atom-economical and environmentally benign than stoichiometric reagents.

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity and stereoselectivity are paramount considerations in the synthesis of substituted pyrazines. In the functionalization of this compound via the aforementioned cross-coupling reactions, the regioselectivity is inherently controlled by the position of the bromine atom, with the new substituent being introduced at the C-2 position.

Stereoselectivity becomes a crucial aspect when the coupling partners or the resulting products contain stereocenters. For instance, in a Heck coupling with a prochiral alkene, the choice of chiral ligands on the palladium catalyst can influence the stereochemical outcome, potentially leading to the enantioselective or diastereoselective formation of a specific stereoisomer. While the pyrazine ring itself is achiral, the introduction of chiral substituents can lead to the formation of chiral molecules, the biological activity of which can be highly dependent on their stereochemistry.

Reactivity and Reaction Mechanisms of 2 Bromo 6 Methoxypyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions involving the Bromine and Methoxy (B1213986) Groups

The electron-deficient nature of the pyrazine (B50134) ring, caused by the two electronegative nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). Both the bromine atom and the methoxy group can act as leaving groups in these reactions.

The bromine atom at the C2 position is a good leaving group and can be displaced by a variety of nucleophiles. For instance, 2-Bromo-6-methoxypyrazine can be converted to 2-amino-6-methoxypyrazine (B112909) through reactions with amines. The rate of these reactions is dependent on the nature of the amine and the reaction conditions.

While the bromine is the more labile leaving group, the methoxy group at the C6 position can also be substituted, although this typically requires more forcing conditions. The relative reactivity of the two leaving groups can sometimes be controlled by carefully selecting the nucleophile and reaction parameters.

Below is a table summarizing representative SNAr reactions of this compound:

| Nucleophile | Reagent/Conditions | Product |

| Ammonia | High pressure, elevated temperature | 2-Amino-6-methoxypyrazine |

| Alkoxides | Sodium methoxide (B1231860) in methanol (B129727) | 2,6-Dimethoxypyrazine |

| Thiolates | Sodium thiophenoxide | 2-Methoxy-6-(phenylthio)pyrazine |

Electrophilic Aromatic Substitution on the Pyrazine Ring

Electrophilic aromatic substitution on the pyrazine ring is generally difficult to achieve. The two nitrogen atoms strongly deactivate the ring towards electrophilic attack by withdrawing electron density. This deactivating effect makes reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation challenging.

Any electrophilic attack that does occur is predicted to happen at the C3 or C5 positions, which are meta to the deactivating nitrogen atoms and ortho/para to the activating methoxy group. However, the deactivating effect of the nitrogen atoms and the bromine atom typically outweighs the activating effect of the methoxy group, leading to low reactivity. In practice, direct electrophilic substitution on this compound is rarely a synthetically useful transformation.

Oxidative Addition Reactions of the Bromine Moiety

The carbon-bromine bond in this compound is susceptible to oxidative addition by low-valent transition metal complexes, a key step in many cross-coupling reactions. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position of the pyrazine ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are commonly employed. In these reactions, a palladium(0) catalyst oxidatively adds to the C-Br bond to form a palladium(II) intermediate. This intermediate then undergoes transmetalation and reductive elimination to yield the coupled product.

A study on the synthesis of pyrazinyl-phosphorus ligands utilized the oxidative addition of this compound to a palladium catalyst as a key step in a Stille coupling reaction.

The table below provides examples of oxidative addition-based cross-coupling reactions:

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4, base | 2-Aryl-6-methoxypyrazine |

| Stille Coupling | Organostannane | Pd(PPh3)4 | 2-Substituted-6-methoxypyrazine |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand, base | 2-Amino-6-methoxypyrazine derivative |

Exploration of Reaction Intermediates and Transition States through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has been used to investigate the reaction mechanisms involving this compound. These studies provide valuable insights into the structures and energies of intermediates and transition states, which are often difficult to observe experimentally.

For instance, a computational study on the Stille cross-coupling reaction to form pyrazinyl-phosphorus ligands explored the energetics of the oxidative addition step. The calculations helped to elucidate the reaction pathway and the role of the catalyst and ligands. Furthermore, computational methods have been employed to understand the relative stabilities of different isomers and conformers of substituted pyrazines, which can influence their reactivity. These theoretical investigations are instrumental in optimizing reaction conditions and designing new synthetic routes.

Spectroscopic and Analytical Characterization Methodologies in 2 Bromo 6 Methoxypyrazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Bromo-6-methoxypyrazine. Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals for the aromatic protons and the methoxy (B1213986) group protons confirm the substitution pattern on the pyrazine (B50134) ring. The two protons on the pyrazine ring typically appear as distinct singlets in the aromatic region of the spectrum, and the three protons of the methoxy group also produce a characteristic singlet.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule, including the two distinct carbons in the pyrazine ring bonded to hydrogen, the two carbons bonded to the bromine and methoxy substituents, and the carbon of the methoxy group.

| ¹H NMR Data (Typical) | |

| Assignment | Chemical Shift (δ, ppm) |

| Aromatic Protons (2H) | ~8.0-8.3 (two singlets) |

| Methoxy Protons (3H) | ~4.0 (singlet) |

| ¹³C NMR Data (Typical) | |

| Assignment | Chemical Shift (δ, ppm) |

| C-Br | ~140-145 |

| C-OCH₃ | ~155-160 |

| Aromatic CH | ~130-140 |

| OCH₃ | ~55 |

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. Key vibrational frequencies include those for the C-H bonds of the aromatic ring and the methoxy group, the C=N and C=C stretching vibrations of the pyrazine ring, the C-O stretching of the methoxy group, and the C-Br stretching.

| IR Absorption Data (Typical) | |

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3000-3100 |

| Aliphatic C-H Stretch (Methoxy) | ~2850-2950 |

| C=N, C=C Stretch (Pyrazine Ring) | ~1550-1600 |

| C-O Stretch (Methoxy) | ~1000-1300 |

| C-Br Stretch | ~500-650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the compound's structure through analysis of its fragmentation pattern. When subjected to ionization, the molecule forms a molecular ion (M⁺), and the mass-to-charge ratio (m/z) of this ion confirms the molecular weight. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Predicted collision cross-section (CCS) values can be calculated for different adducts of the molecule, which provides further structural information. uni.lu For example, the predicted CCS for the [M+H]⁺ adduct is approximately 125.0 Ų. uni.lu

| Mass Spectrometry Data (Predicted) | |

| Adduct | m/z |

| [M+H]⁺ | 188.96581 |

| [M+Na]⁺ | 210.94775 |

| [M-H]⁻ | 186.95125 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique well-suited for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatography column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. This technique is particularly valuable in the analysis of complex mixtures, such as flavor and aroma extracts, to identify and quantify the presence of this compound. dur.ac.ukmdpi.com

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantification of this compound. chemimpex.com A solution of the compound is passed through a column packed with a solid adsorbent material (stationary phase) at high pressure. The separation is based on the compound's interaction with the stationary and mobile phases. A detector, often a UV-Vis spectrophotometer, is used to detect the compound as it elutes from the column. HPLC can be used to determine the purity of a sample by measuring the area of the peak corresponding to this compound relative to the areas of any impurity peaks. ruifuchemical.com For quantitative analysis, a calibration curve is typically generated using standards of known concentration. Purity levels of ≥98% are often determined using HPLC. chemimpex.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Advanced Analytical Techniques for Trace Analysis and Detection Thresholds

In applications such as flavor and aroma analysis, where this compound may be present at very low concentrations, advanced analytical techniques are required to achieve the necessary detection thresholds. Methoxypyrazines, in general, have very low odor thresholds, often in the nanogram per liter range in beverages like wine. mdpi.com

Techniques such as headspace solid-phase microextraction (HS-SPME) coupled with multidimensional gas chromatography-mass spectrometry (MDGC-MS) have been developed for the trace-level quantification of methoxypyrazines. mdpi.com These methods offer high sensitivity and selectivity, enabling the detection and quantification of these compounds at sub-aroma threshold concentrations. mdpi.com Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also been shown to be a powerful tool for the trace-level determination of methoxypyrazines in complex matrices, with detection limits as low as 0.03 ng/L. acs.org

Computational and Theoretical Studies of 2 Bromo 6 Methoxypyrazine

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. These methods are crucial for understanding the electronic nature of 2-Bromo-6-methoxypyrazine.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of organic molecules due to its balance of accuracy and computational cost. chemrxiv.orgresearchgate.net For this compound, DFT calculations can elucidate the influence of the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group on the pyrazine (B50134) ring.

The electronic properties are often analyzed through the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. acs.orgscience.gov A smaller gap generally implies higher reactivity. chemrxiv.org

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of reactivity. researchgate.netresearchgate.netgrafiati.com These include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (σ): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

DFT calculations can also generate Molecular Electrostatic Potential (MEP) maps. uni-muenchen.de These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms, making them susceptible to electrophilic attack or protonation, while regions near the bromine and hydrogen atoms would exhibit positive potential. uni-muenchen.deresearchgate.net

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Substituted Pyrazines

This table presents typical values for pyrazine derivatives as direct calculated data for this compound is not available in the cited literature. The values are for illustrative purposes.

| Descriptor | Formula | Typical Calculated Value (eV) | Reference |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.5 to -7.5 | science.gov |

| LUMO Energy (ELUMO) | - | -1.0 to -2.0 | science.govnih.gov |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 | science.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 to 2.75 | grafiati.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.75 to 4.75 | grafiati.com |

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles without empirical parameters, are highly effective for predicting spectroscopic properties. aps.org Techniques like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2), while computationally more intensive than DFT, can provide highly accurate predictions of vibrational and NMR spectra. semanticscholar.orgnih.gov

For this compound, these calculations can predict:

Vibrational Frequencies (IR and Raman): Theoretical calculations can compute the harmonic vibrational frequencies corresponding to specific bond stretches, bends, and torsions. researchgate.net These predicted frequencies, when scaled to account for anharmonicity and basis set limitations, show excellent agreement with experimental FTIR and FT-Raman spectra, aiding in the definitive assignment of spectral bands. researchgate.netresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT or ab initio calculations, can predict ¹H and ¹³C NMR chemical shifts with good accuracy. mdpi.com Comparing these predicted shifts with experimental data helps confirm the molecular structure.

While specific ab initio spectroscopic predictions for this compound are not widely published, studies on analogous molecules like 2-bromo-6-chloro-4-fluoroaniline (B1268482) demonstrate the power of these methods in assigning complex vibrational spectra. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations and intermolecular interactions. nih.gov

For this compound, MD simulations can explore:

Conformational Analysis: The primary conformational flexibility in this molecule involves the rotation of the methoxy group relative to the pyrazine ring. MD simulations can map the potential energy surface of this rotation, identifying the most stable (lowest energy) conformers and the energy barriers between them. nih.gov This is crucial for understanding how the molecule's shape influences its interactions.

Intermolecular Interactions: By simulating the molecule in various solvents or in the presence of other molecules (like biological macromolecules), MD can reveal the nature of intermolecular forces, such as hydrogen bonding, halogen bonding, and π-π stacking. researchgate.net For instance, simulations of substituted pyrazines with Human Serum Albumin (HSA) have shown that hydrophobic forces are key drivers of binding. researchgate.net Such studies are vital for predicting the behavior of the compound in biological or material science contexts.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that correlate the chemical structure of compounds with their biological activity or other properties. researchgate.netasianpubs.org The goal is to develop a mathematical model that can predict the activity of new, untested compounds. nih.gov

For designing derivatives of this compound, a QSAR study would typically involve:

Dataset Assembly: A series of pyrazine derivatives with known biological activities (e.g., anticancer, antifungal) is collected. nih.govijirset.com

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated using computational methods. These can be electronic (e.g., HOMO/LUMO energies, dipole moment from DFT), topological (e.g., molecular weight, volume), or steric. semanticscholar.orgnih.gov

Model Development: Statistical techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a mathematical equation linking the descriptors to the observed activity. semanticscholar.org

Validation and Prediction: The model is validated to ensure its predictive power and then used to predict the activity of new, hypothetical derivatives of this compound. researchgate.net

This approach allows chemists to prioritize the synthesis of derivatives that are predicted to have the most desirable properties, saving significant time and resources. nih.gov

Table 2: Common Descriptors Used in QSAR Models for Pyrazine Derivatives

| Descriptor Type | Examples | Reference |

|---|---|---|

| Electronic | HOMO/LUMO Energies, Dipole Moment, MESP values, Hardness | nih.govijirset.comscienceopen.com |

| Topological/Physicochemical | Molecular Weight, Molar Refractivity, LogP, Surface Area | semanticscholar.orgasianpubs.org |

| Steric | Molar Volume, Parachor | ijirset.com |

Prediction of Reaction Pathways and Selectivity

Computational chemistry is instrumental in predicting the feasibility and selectivity of chemical reactions. For this compound, which has two potential reactive sites on the pyrazine ring (the C-Br bond and C-H bonds), theoretical calculations can predict reaction outcomes.

This is particularly relevant for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for creating C-C bonds. rsc.org In di- or poly-halogenated heterocycles, the question of site-selectivity (i.e., which halogen reacts first) is critical. nih.gov

Computational studies can predict selectivity by:

Calculating Activation Energies: DFT can be used to model the reaction mechanism, for example, the oxidative addition of a palladium catalyst to the C-Br bond. rsc.org By comparing the activation energy barriers for reaction at different sites, the most likely pathway can be identified.

Analyzing Electronic and Steric Effects: The electronic properties of the substrate play a major role. For instance, in a related compound, 2,5-dibromo-3-methoxypyrazine, the electron-donating methoxy group directs the initial Suzuki coupling reaction to the adjacent C2 position. acs.org Similarly, the methoxy group in this compound is expected to influence the reactivity of the adjacent C-Br bond. Computational models can quantify these electronic effects and predict their impact on site-selectivity. nih.gov

These predictive capabilities allow for the rational design of synthetic routes, helping chemists choose the right catalysts, ligands, and reaction conditions to achieve the desired product with high selectivity. rsc.orgnih.gov

Applications and Biological Activities of 2 Bromo 6 Methoxypyrazine and Its Derivatives

Pharmaceutical and Medicinal Chemistry Research

The pyrazine (B50134) core is a constituent of numerous biologically active molecules, and its derivatives have garnered significant attention for their therapeutic potential. benthamdirect.comnih.gov The strategic placement of substituents on the pyrazine ring allows for the fine-tuning of physicochemical properties and biological activity, making it a privileged structure in drug discovery.

Role as a Building Block in Drug Discovery and Development

2-Bromo-6-methoxypyrazine serves as a key intermediate in the synthesis of a wide range of more complex molecules with potential therapeutic applications. chemimpex.com Its utility stems from the reactivity of the bromine atom, which can be readily displaced or participate in various cross-coupling reactions, and the electronic influence of the methoxy (B1213986) group. This allows for the introduction of diverse functional groups and the construction of novel molecular architectures.

The versatility of pyrazine derivatives as building blocks is well-documented. They are employed in the synthesis of compounds targeting a variety of biological pathways and have been integral to the development of drugs for treating a spectrum of diseases. chemimpex.comgoogle.com The pyrazine scaffold is present in numerous approved drugs, highlighting its importance in medicinal chemistry. mdpi.commdpi.com

Investigation of Potential Therapeutic Properties and Biological Pathways

Research into this compound and its derivatives has uncovered a broad range of potential therapeutic properties. These compounds are being explored for their ability to modulate specific biological pathways implicated in various diseases. chemimpex.com The pyrazine ring system is a common feature in molecules designed to interact with biological targets such as enzymes and receptors. mdpi.comnih.gov

The diverse biological activities of pyrazine derivatives underscore their potential in drug development. mdpi.comnih.gov Studies have shown that these compounds can exhibit a variety of pharmacological effects, which are often dependent on the nature and position of the substituents on the pyrazine ring. researchgate.net The exploration of these activities continues to be an active area of research, with the aim of identifying novel therapeutic agents.

Anti-inflammatory Activities of Pyrazine Derivatives

Uncontrolled inflammation is a key factor in the pathogenesis of numerous chronic diseases. researchgate.netbenthamdirect.com The pyrazine moiety has emerged as a promising scaffold for the development of novel anti-inflammatory agents due to its unique structural features and ability to participate in a wide range of chemical interactions. researchgate.netbenthamdirect.com

Research has demonstrated that various pyrazine derivatives possess significant anti-inflammatory properties. mdpi.comnih.govresearchgate.net For instance, certain pyrazolo[3,4-b]pyrazine derivatives have shown remarkable anti-inflammatory activity, with some compounds exhibiting efficacy comparable to the well-known anti-inflammatory drug, indomethacin. mdpi.com The mechanism of action often involves the modulation of inflammatory pathways and the inhibition of pro-inflammatory mediators.

Table 1: Examples of Anti-inflammatory Activity in Pyrazine Derivatives

| Compound/Derivative | Research Finding |

| Pyrazolo[3,4-b]pyrazine derivatives | Exhibited remarkable anti-inflammatory activity, with some compounds showing activity comparable to indomethacin. mdpi.com |

| Paeonol derivative with pyrazine structure | Showed 56.32% inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages at 20 µM. mdpi.com |

Antibacterial and Antiviral Activity Studies

The rise of antibiotic-resistant bacteria and the ongoing threat of viral infections necessitate the discovery of new antimicrobial agents. mdpi.com Pyrazine derivatives have been investigated for their potential as both antibacterial and antiviral drugs. mdpi.comresearchgate.net

Several studies have reported the antibacterial efficacy of pyrazine derivatives against various pathogenic bacteria. clockss.orgnih.gov For example, certain pyrazine carboxamides have demonstrated significant antibacterial activity against extensively drug-resistant Salmonella Typhi. mdpi.com Halogenated pyrazines have also shown promise as antimicrobial agents, with some exhibiting inhibitory effects against E. coli.

In the realm of antiviral research, pyrazine derivatives have been explored for their activity against a range of viruses. google.comsciforum.net Some pyrazine-triazole conjugates have shown significant potency against SARS-CoV-2. nih.gov Furthermore, imidazo[1,2-a]pyrazine (B1224502) derivatives have been identified as potential inhibitors of the influenza virus nucleoprotein, demonstrating broad-spectrum anti-influenza activity. acs.org

Table 2: Examples of Antimicrobial Activity in Pyrazine Derivatives

| Compound/Derivative | Activity | Research Finding |

| Pyrazine carboxamides | Antibacterial | Demonstrated strong antibacterial activity against extensively drug-resistant S. Typhi. mdpi.com |

| Halogenated pyrazines | Antimicrobial | Exhibited a minimum inhibitory concentration (MIC) of 5 µM against E. coli. |

| Pyrazine-triazole conjugates | Antiviral | Showed significant potency against SARS-CoV-2. nih.gov |

| Imidazo[1,2-a]pyrazine derivative A4 | Antiviral | Demonstrated potent and broad-spectrum anti-influenza activity. acs.org |

| 6-Bromoindolglyoxylamide polyamine derivatives | Antibacterial | Exhibited intrinsic antimicrobial activity towards Gram-positive bacteria, Staphylococcus aureus and S. intermedius. nih.gov |

Anticancer and Antiparasitic Research

The search for novel and effective treatments for cancer and parasitic diseases is a major focus of pharmaceutical research. Pyrazine derivatives have emerged as a promising class of compounds in both of these areas. benthamdirect.comnih.govmdpi.comresearchgate.net

A significant body of research highlights the anticancer potential of pyrazine derivatives. benthamdirect.comnih.govresearchgate.net These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action. nih.gov For instance, imidazo[1,2-a]pyrazine derivatives have been developed as tubulin polymerization inhibitors with potent anti-proliferative activities. nih.gov Other pyrazine derivatives have demonstrated cytotoxic effects against cancer cell lines such as HepG-2, HCT-116, and MCF-7. researchgate.net

In the field of antiparasitic research, pyrazine derivatives have also shown promise. mdpi.comnih.gov The pyrazine nucleus is a component of compounds that have been investigated for their activity against various parasites.

Table 3: Examples of Anticancer Activity in Pyrazine Derivatives

| Compound/Derivative | Research Finding |

| Imidazo[1,2-a]pyrazine derivatives (e.g., TB-25) | Exhibited potent anti-proliferative activities against a panel of cancer cell lines, with compound TB-25 showing the strongest inhibitory effects against HCT-116 cells with an IC50 of 23 nM. nih.gov |

| Pyrazine-thiazole analogs | Showed good anti-tumor activity against Panc-1, HepG2, and MCF-7 tumor cell lines. researchgate.net |

| Cinnamate–pyrazine derivatives (2 and 3) | Identified with IC50 values of 0.69 and 1.2 μM by using HCV NS5B RdRp for compound library screening. mdpi.com |

| Chalcone–pyrazine hybrid (Compound 46) | Showed good activity against BPH-1 and MCF-7, with IC50 values of 10.4 and 9.1 μM, respectively. mdpi.com |

Agrochemical Research Applications

Beyond pharmaceuticals, this compound and its derivatives have found applications in the field of agrochemicals. chemimpex.comevitachem.com The pyrazine ring is a structural feature in various compounds used for crop protection. mdpi.comresearchgate.net These derivatives are utilized in the synthesis of herbicides, fungicides, and insecticides. researchgate.net For example, certain aminopyrazinones have been developed as selective pre- and post-emergence herbicides. researchgate.net The unique chemical properties of these compounds make them valuable for developing new and effective solutions for agriculture. atomfair.comgoogle.com

Advanced Materials Science Applications

The unique electronic and structural characteristics of pyrazine-based molecules are also capturing the attention of materials scientists. These compounds are being explored as building blocks for a new generation of functional materials with applications in electronics, optics, and polymer science.

Use in Polymers and Coatings Development

While the direct application of this compound in commercially available polymers and coatings is not yet widely documented, its potential as a monomer or a precursor for specialty polymers is an active area of interest. A related compound, 2-Bromo-3-methoxypyrazine, is noted for its utility in the synthesis of novel materials with specific electronic or optical properties. The bromine atom on the pyrazine ring serves as a reactive handle for various cross-coupling reactions, which are fundamental to the synthesis of advanced polymers. This suggests that this compound could similarly be employed as a monomer in polymerization reactions to create polymers with tailored properties.

The development of functional coatings is another area where pyrazine derivatives may find application. For instance, the properties of 5-Bromo-2-chloro-3-methoxypyrazine are being studied for potential use in protective coatings that require specific chemical resistance. This indicates that the incorporation of halogenated methoxypyrazines into coating formulations could enhance their performance and durability.

Integration into Functional Materials

The integration of pyrazine derivatives into more complex functional materials is a promising research direction. The electron-deficient nature of the pyrazine ring, combined with the electronic effects of substituents like bromo and methoxy groups, can lead to materials with interesting photophysical or electronic properties. For example, pyrazine derivatives are considered promising candidates for nonlinear optical (NLO) materials. science.gov

The ability of brominated pyrazines to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allows for their incorporation into larger, highly functionalized molecular architectures. This synthetic versatility opens the door to creating a wide range of materials, from conductive polymers to components for organic light-emitting diodes (OLEDs). While specific research on the integration of this compound into such functional materials is still emerging, the foundational chemistry and the known properties of related pyrazine derivatives suggest a fertile ground for future discoveries in this area.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The development of efficient and scalable synthetic routes to 2-Bromo-6-methoxypyrazine is a cornerstone for its broader application. While established methods exist, future research is geared towards more sustainable and cost-effective processes. A significant area of advancement is the use of palladium-catalyzed cross-coupling reactions. For instance, procedures utilizing catalysts like Pd(OAc)2 with ligands such as XPhos have been documented for coupling this compound with other molecules. whiterose.ac.uk Similarly, the use of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) has been employed in Stille coupling reactions involving this compound. google.com

Future synthetic strategies will likely focus on:

Flow Chemistry: Transitioning from traditional batch reactions to continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Alternative Catalysts: Research into catalysts based on more abundant and less expensive metals like copper or nickel could provide greener and more economical alternatives to palladium.

C-H Activation: Direct functionalization of the pyrazine (B50134) ring through C-H activation would represent a more atom-economical approach, minimizing the need for pre-functionalized starting materials.

Development of New Derivatization Strategies for Targeted Applications

The true potential of this compound lies in its capacity for derivatization, allowing for the creation of a diverse library of compounds for various applications. The bromine atom provides a reactive handle for introducing a wide array of substituents through well-established chemical transformations.

Key derivatization strategies that are being and will continue to be explored include:

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. For example, this compound can be reacted with boronic acids or their esters, such as bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst like PdCl2(dppf), to install a boronate ester group. google.com This new molecule can then be used in subsequent coupling reactions.

Sonogashira Coupling: This method allows for the introduction of alkyne functionalities. The coupling of this compound with terminal alkynes, for instance, has been used to synthesize precursors for more complex heterocyclic systems. google.com

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, introducing various amine groups that can be crucial for biological activity and for modulating the physicochemical properties of the resulting molecules.

These derivatization techniques are instrumental in generating novel compounds for screening as potential therapeutic agents, including inhibitors of enzymes like CTP synthase 1 (CTPS1) and METTL3. google.comgoogle.comgoogle.com

In-depth Mechanistic Studies of Biological Interactions

While many derivatives of this compound have been synthesized and tested for biological activity, a deeper understanding of their molecular mechanisms is often required. Future research will focus on elucidating how these compounds interact with their biological targets at an atomic level.

Advanced analytical and structural biology techniques will be pivotal in these investigations. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY and HSQC experiments, are already used to characterize these molecules. googleapis.com To understand their biological interactions, methods like X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of the compounds bound to their target proteins.

Furthermore, biophysical assays are essential for quantifying the binding affinity and kinetics of these interactions. Such studies are crucial for the rational design of more potent and selective molecules. For example, understanding how derivatives of this compound bind to targets like CTPS1, an enzyme implicated in cancer and immunodeficiency, can guide the development of next-generation therapies. google.comgoogle.com

Application of Machine Learning and AI in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and materials science. For a scaffold like this compound, these computational tools can significantly accelerate the design-make-test-analyze cycle.

Future applications in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML models on existing data sets of this compound derivatives and their biological activities, it is possible to create predictive models that can estimate the potency of novel, virtual compounds.

De Novo Design: Generative AI models can be used to design entirely new molecules based on the this compound scaffold, optimized for specific properties such as high binding affinity to a target or favorable pharmacokinetic profiles.

ADME/Tox Prediction: A significant hurdle in drug development is ensuring that a compound has suitable Absorption, Distribution, Metabolism, and Excretion (ADME) properties and is not toxic. AI models can be trained to predict these properties from a molecule's structure, allowing researchers to prioritize compounds that are more likely to succeed in clinical trials. whiterose.ac.uk The automated synthesis and early ADME assessment of compound libraries are already being implemented to streamline this process. whiterose.ac.uk

By leveraging these computational approaches, researchers can more efficiently navigate the vast chemical space of possible this compound derivatives to identify promising candidates for a range of applications.

Q & A

Q. Q1: What are the standard synthetic routes for preparing 2-Bromo-6-methoxypyrazine, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of 2-aminopyrazine derivatives followed by methoxylation. A common method involves:

Bromination : Reacting 2-aminopyrazine with bromine in acetic acid to yield 3,5-dibromo-2-aminopyrazine .

Methoxylation : Substituting one bromine atom with methoxy using sodium methoxide, forming 3-methoxy-5-bromo-2-aminopyrazine.

Deamination : Catalytic hydrogenation removes the amino group, yielding the final product.

Key considerations :

- Temperature control during bromination (excess heat may lead to over-bromination).

- Solvent choice (polar aprotic solvents enhance methoxylation efficiency).

- Catalyst selection (palladium on carbon for selective hydrogenation) .

Q. Q2: What spectroscopic techniques are critical for confirming the structure of this compound?

- NMR : NMR reveals methoxy proton signals at δ 3.8–4.0 ppm and pyrazine ring protons as singlets or doublets. NMR confirms bromine and methoxy substituents via distinct deshielding patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHBrNO; m/z ~188.03) and isotopic patterns for bromine .

- IR : Stretching vibrations for C-Br (~550 cm) and C-O (methoxy, ~1250 cm) .

Advanced Synthetic Optimization

Q. Q3: How can researchers address low regioselectivity during methoxylation of brominated pyrazine intermediates?

Low regioselectivity often arises from competing nucleophilic attacks. Mitigation strategies include:

- Directed Metalation : Use of directing groups (e.g., amino or carbonyl) to guide methoxy substitution .

- Microwave-Assisted Synthesis : Enhances reaction homogeneity, reducing side products .

- Computational Modeling : DFT calculations predict favorable substitution sites, guiding experimental design .

Q. Q4: What are common impurities in this compound synthesis, and how are they resolved?

- Debrominated Byproducts : Traceable via LC-MS; minimized by controlling bromine stoichiometry .

- Residual Solvents : GC-MS analysis identifies solvents like DMF or THF; purified via recrystallization in ethanol/water .

- Oxidation Products : Stabilized by inert atmospheres (N/Ar) during hydrogenation .

Biological and Material Applications

Q. Q5: How does this compound serve as a precursor for bioactive heterocycles?

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce pharmacophores. For example:

Q. Q6: What role does this compound play in materials science?

- Coordination Polymers : Bromine acts as a halogen bond donor for constructing porous frameworks with gas storage potential .

- OLEDs : Methoxy groups enhance electron-donating capacity, improving luminescence efficiency in pyrazine-based emitters .

Stability and Analytical Challenges

Q. Q7: How does pH affect the stability of this compound in aqueous solutions?

Q. Q8: How should researchers resolve contradictory spectral data during structure elucidation?

- Cross-Validation : Compare NMR data with computed spectra (e.g., using ACD/Labs or ChemDraw).

- X-ray Crystallography : Definitive confirmation of regiochemistry for crystalline derivatives .

- Isotopic Labeling : Use -labeled precursors to resolve ambiguous NMR signals .

Data Interpretation and Mechanistic Studies

Q. Q9: What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Q. Q10: How can researchers reconcile discrepancies in biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。